molecular formula C20H41NOS B14333848 Acetamide, 2-mercapto-N-octadecyl- CAS No. 111600-41-0

Acetamide, 2-mercapto-N-octadecyl-

Cat. No.: B14333848
CAS No.: 111600-41-0
M. Wt: 343.6 g/mol
InChI Key: LLOKETBJKZRFMZ-UHFFFAOYSA-N
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Description

Acetamide, 2-mercapto-N-octadecyl- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a mercapto group (–SH) and a long octadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-mercapto-N-octadecyl- typically involves the reaction of octadecylamine with acetic anhydride to form N-octadecylacetamide. This intermediate is then reacted with thiourea to introduce the mercapto group, resulting in the formation of Acetamide, 2-mercapto-N-octadecyl-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include octadecylamine, acetic anhydride, and thiourea. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired product.

Types of Reactions:

    Oxidation: Acetamide, 2-mercapto-N-octadecyl- can undergo oxidation reactions where the mercapto group is converted to a sulfonic acid group.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: It can participate in nucleophilic substitution reactions where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Acetamide, 2-mercapto-N-octadecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-mercapto-N-octadecyl- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with metal ions or other electrophilic centers, leading to the modulation of biological pathways. The long octadecyl chain enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

    Acetamide, 2-mercapto-N-(2-naphthyl)-: Similar structure but with a naphthyl group instead of an octadecyl chain.

    N,N-dimethylacetamide: Lacks the mercapto group and has different applications.

Uniqueness: Acetamide, 2-mercapto-N-octadecyl- is unique due to its long hydrophobic chain and the presence of a reactive mercapto group. This combination of features makes it particularly useful in applications requiring both hydrophobic interactions and reactivity towards electrophiles.

Properties

111600-41-0

Molecular Formula

C20H41NOS

Molecular Weight

343.6 g/mol

IUPAC Name

N-octadecyl-2-sulfanylacetamide

InChI

InChI=1S/C20H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(22)19-23/h23H,2-19H2,1H3,(H,21,22)

InChI Key

LLOKETBJKZRFMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CS

Origin of Product

United States

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